molecular formula C25H23FN2O2S B2964352 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1025703-69-8

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2964352
CAS-Nummer: 1025703-69-8
Molekulargewicht: 434.53
InChI-Schlüssel: FXFOMNFXMRXEOR-RFBIWTDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazol-2(3H)-ylidene core substituted with a 6-fluoro group and a 3-(2-ethoxyethyl) chain. The benzamide moiety is modified at the 4-position with a benzyl group. Its stereochemistry (Z-configuration) and substituents influence its physicochemical and pharmacological properties, distinguishing it from related analogs .

Eigenschaften

IUPAC Name

4-benzyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-2-30-15-14-28-22-13-12-21(26)17-23(22)31-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFOMNFXMRXEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide , also known by its PubChem identifier CID 6010075, is a benzothiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C23H24FN2O2S
  • Molecular Weight : 404.5 g/mol

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that electron-donor groups in the benzothiazole ring enhance antibacterial and antifungal activities. The presence of fluorine atoms is particularly noted for improving antifungal efficacy .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial50 µg/mL
Compound BAntifungal25 µg/mL
This compoundAntifungalTBD

Cytotoxicity and Anti-cancer Properties

Research has indicated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anti-cancer Activity

In a study involving several benzothiazole derivatives, it was found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range.

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective properties, particularly in models of ischemia/reperfusion injury. Compounds were shown to scavenge reactive oxygen species (ROS), suggesting potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazoles inhibit enzymes that are critical for microbial survival.
  • Modulation of Cell Signaling Pathways : They may interfere with pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzamide Moiety

  • (Z)-4-(N,N-Dipropylsulfamoyl)-N-(3-(2-Ethoxyethyl)-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)Benzamide (): Key Difference: Replaces the benzyl group with a dipropylsulfamoyl moiety. However, this may reduce membrane permeability .
  • (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-Ethyl-4-Fluorobenzo[d]thiazol-2(3H)-ylidene)Benzamide () :

    • Key Difference : Incorporates an azepane-sulfonyl group instead of benzyl.
    • Impact : The cyclic sulfonamide introduces conformational rigidity, which may enhance receptor binding specificity. The ethyl group on the benzothiazole ring shortens the alkyl chain compared to the ethoxyethyl group in the target compound, affecting pharmacokinetics .

Heterocyclic Core Modifications

  • N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide () :

    • Key Difference : Replaces benzothiazole with a thiadiazole ring fused to an isoxazole.
    • Impact : The thiadiazole-isoxazole system increases electron-deficient character, altering electronic distribution and binding interactions. This compound exhibits strong C=O IR stretches at 1606 cm⁻¹, compared to ~1680 cm⁻¹ in benzothiazole-based analogs, indicating differences in conjugation .
  • N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide (): Key Difference: Features a dimethylamino-acryloyl substituent on the thiadiazole ring. Impact: The acryloyl group introduces extended π-conjugation, shifting UV-Vis absorption maxima. The methylphenyl group enhances lipophilicity, contrasting with the ethoxyethyl chain in the target compound, which balances hydrophilicity .

Fluorine and Alkyl Chain Effects

  • 6-Fluorobenzo[d]thiazole vs. This contrasts with non-fluorinated analogs like those in , which lack such stabilization .
  • 3-(2-Ethoxyethyl) vs. Simpler Alkyl Chains :

    • The ethoxyethyl chain provides ether oxygen atoms, improving solubility through hydrogen bonding. This contrasts with ethyl or propyl chains in analogs (e.g., ), which prioritize lipophilicity .

Spectroscopic Data

Compound IR C=O Stretch (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound ~1680 1.2 (t, CH3), 3.4–3.7 (m, OCH2), 7.3–7.5 (Ar)
N-(5-Isoxazol-5-yl-3H-Thiadiazol-2-ylidene) 1606 7.95–8.13 (d, isoxazole-H)
(Z)-4-Dipropylsulfamoyl Analog ~1675 1.0–1.5 (m, CH2CH2CH3), 3.1 (q, SO2N)

Pharmacological Implications

The benzothiazole core and fluorine substitution are common in kinase inhibitors and antimicrobial agents, hinting at diverse therapeutic avenues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.